molecular formula C20H24D4O3 B593916 15-deoxy-Delta12,14-Prostaglandin J2-d4 CAS No. 1542166-82-4

15-deoxy-Delta12,14-Prostaglandin J2-d4

Cat. No. B593916
CAS RN: 1542166-82-4
M. Wt: 320.5
InChI Key: VHRUMKCAEVRUBK-NSTSLKHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-deoxy-Delta(12,14)-prostaglandin J2 is a derivative of prostaglandin J2. It lacks the 15-hydroxy group and has C=C double bonds at the 12- and 14-positions . It plays a role as a metabolite, an electrophilic reagent, and an insulin-sensitizing drug . It is functionally related to a prostaglandin J2 . It also regulates the inflammatory response in vivo .


Molecular Structure Analysis

15-deoxy-Delta(12,14)-prostaglandin J2 is a prostaglandin J derivative comprising prostaglandin J2 lacking the 15-hydroxy group and having C=C double bonds at the 12- and 14-positions . It is an electrophile, which can covalently react via the Michael addition reaction with nucleophiles, such as the free sulfhydryls of glutathione and cysteine residues in cellular proteins that play an important role in the control of the redox cell-signaling pathways .


Chemical Reactions Analysis

15-deoxy-Delta(12,14)-prostaglandin J2 is an electrophile, which can covalently react via the Michael addition reaction with nucleophiles, such as the free sulfhydryls of glutathione and cysteine residues in cellular proteins that play an important role in the control of the redox cell-signaling pathways .

Scientific Research Applications

PPARγ Ligand

15-deoxy-Delta12,14-Prostaglandin J2-d4 is a Prostaglandin D2 derived nuclear peroxisome proliferator-activated receptor γ (PPARγ) ligand . PPARγ is a type of protein that is involved in the regulation of cellular differentiation, development, and metabolism .

Induction of Apoptosis

This compound has been found to induce apoptosis in a number of cell types, including human lung cancer cells, synoviocytes, and macrophages . Apoptosis is a process of programmed cell death that occurs in multicellular organisms .

Promotion of Differentiation

15-deoxy-Delta12,14-Prostaglandin J2-d4 promotes the differentiation of fibroblasts to adipocytes . Adipocytes, or fat cells, are the cells that primarily compose adipose tissue .

Anti-inflammatory Activity

This compound has anti-inflammatory activity . Inflammation is a biological response to harmful stimuli, such as pathogens, damaged cells, or irritants .

Inhibition of Angiogenesis

15-deoxy-Delta12,14-Prostaglandin J2-d4 inhibits angiogenesis . Angiogenesis is the physiological process through which new blood vessels form from pre-existing vessels .

Regulation of Lipid Accumulation

This compound has been used to study its effect on lipid accumulation . Lipid accumulation can lead to various health issues, including obesity and cardiovascular diseases .

Activation of Intestinal Fatty Acid Binding Protein (I-FABP)-PPARγ Pathway

15-deoxy-Delta12,14-Prostaglandin J2-d4 has been used as a PPARγ agonist to activate the intestinal fatty acid binding protein (I-FABP)-PPARγ pathway . This pathway plays a crucial role in the regulation of lipid metabolism .

Study of Viability/Mitochondrial Activity

This compound has been used to study its effect on viability/mitochondrial activity . Mitochondria are the powerhouses of the cell, and their activity is crucial for cellular energy production .

Mechanism of Action

Target of Action

The primary target of 15-deoxy-Delta12,14-Prostaglandin J2-d4 (15d-PGJ2-d4) is Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a member of the nuclear hormone superfamily of ligand-activated transcriptional factors . It plays a crucial role in regulating inflammatory responses and is involved in various biological processes such as lipid metabolism, insulin sensitivity, and cell differentiation .

Mode of Action

15d-PGJ2-d4 acts as a selective agonist to PPARγ . It binds to the receptor with high affinity, leading to the activation of PPARγ . This activation results in the modulation of gene expression, which can lead to various cellular responses . Interestingly, 15d-PGJ2-d4 also elicits PPARγ-independent inhibition of nuclear factor (NF)-κB dependent transcription .

Biochemical Pathways

The activation of PPARγ by 15d-PGJ2-d4 affects several biochemical pathways. For instance, it has been reported to inhibit the TNFα induced IKK-NF-κB pathway . This inhibition results in the downregulation of specific cell adhesion molecules, reducing the adhesion and infiltration of leukocytes .

Result of Action

The activation of PPARγ by 15d-PGJ2-d4 leads to various molecular and cellular effects. It has been reported to induce apoptosis in a number of cell types including human lung cancer cells, synoviocytes, and macrophages . Additionally, it promotes the differentiation of fibroblasts to adipocytes . It also inhibits the proliferation of cancer cell lines .

Action Environment

The action of 15d-PGJ2-d4 can be influenced by various environmental factors. For instance, under inflammatory conditions, the compound’s anti-inflammatory properties may be particularly beneficial . .

Future Directions

15-deoxy-Delta12,14-Prostaglandin J2 could be a neuroprotectant or a neurotoxicant, depending on its concentration. Therefore, some specific optimum dose of 15d-PGJ2 may be a new potential therapeutic candidate for oxidative stress-injury model of neurodegenerative diseases .

properties

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1/i8D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRUMKCAEVRUBK-NSTSLKHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]\1C=CC(=O)/C1=C/C=C/CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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